4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide
Description
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)17-9-6-10-18(15-17)28-14-5-4-13-25-20(27)12-11-19(26)16-7-2-1-3-8-16/h1-3,6-10,15H,11-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPPBUVAHMIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of chemical reactions, starting with the appropriate benzene derivatives, such as phenylacetylene and trifluoromethyl phenol. Typical reaction conditions include the use of strong bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods: Industrial synthesis may involve larger-scale reactions in batch or continuous flow systems. Optimizing conditions for temperature, solvent use, and catalyst efficiency is crucial to yield high-purity 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide has several applications:
Chemistry: Utilized in the synthesis of complex organic molecules and materials.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzyme active sites, inhibit or activate certain proteins, and interfere with metabolic processes. These interactions can lead to varied biological responses, making it a versatile tool in research.
Comparison with Similar Compounds
Core Structural Analog: 4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}-1,2,3-thiadiazole-5-carboxamide
Key Similarities :
- Substituent: Both compounds share the N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL} group, which introduces a trifluoromethylphenoxy-propargyl ether chain. This substituent is known to improve membrane permeability and resistance to oxidative metabolism .
Key Differences :
- Core Structure : The target compound features a butanamide core, whereas the analog replaces this with a 1,2,3-thiadiazole-5-carboxamide. Thiadiazole rings are electron-deficient and may enhance hydrogen-bonding or dipole interactions, altering target selectivity .
- Bioactivity Implications : Thiadiazole-containing compounds are often associated with antimicrobial or kinase-inhibitory activity, while butanamides may favor protease or receptor modulation.
Pharmaceutical Analogs: Sorafenib Tosylate and Patent-Derived Diazaspiro Compounds
Sorafenib Tosylate (BAY 54-9085) :
Diazaspiro Compound (EP 4 374 877 A2) :
- Structure : Features a diazaspiro[4.5]decene core with trifluoromethylpyrimidine and bromoethoxy substituents.
- The bromoethoxy group in the patent compound may confer electrophilic reactivity, contrasting with the inert propargyl ether in the target molecule .
Data Table: Structural and Property Comparison
Research Findings and Implications
- Trifluoromethylphenoxy-Propargyl Motif: This group is recurrent in medicinal chemistry for its balance of hydrophobicity and metabolic stability. Its presence in both the target compound and the thiadiazole analog () underscores its versatility in drug design .
- Core-Dependent Bioactivity : The butanamide core may favor interactions with esterase or amidase enzymes, whereas thiadiazole or pyridine cores (e.g., Sorafenib) are more common in kinase inhibitors .
- Synthetic Feasibility : The alkyne spacer in the target compound simplifies synthesis via click chemistry, contrasting with the diazaspiro compound’s complex ring system, which requires multistep reactions .
Biological Activity
The compound 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide is a novel chemical structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes a trifluoromethyl group, which is known to enhance biological activity due to increased metabolic stability and lipid solubility.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. Studies indicate moderate inhibition of COX-2 and LOX-5/15, suggesting potential anti-inflammatory properties .
- Cytotoxicity : Research has demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, particularly MCF-7 (breast cancer) and Hek293-T cells. The cytotoxicity was evaluated using standard assays, showing significant inhibition of cell proliferation .
Biological Activity Data
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme | 19.2 | |
| LOX-5 Inhibition | Enzyme | 13.2 | |
| Cytotoxicity | MCF-7 Cells | 10.4 | |
| Cytotoxicity | Hek293-T Cells | 5.4 |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and Hek293-T cells. The results indicated that the presence of the trifluoromethyl group significantly enhanced the compound's ability to induce apoptosis in these cells, leading to a reduction in cell viability.
- Enzyme Inhibition Studies : In vitro studies were conducted to assess the inhibitory effects on COX and LOX enzymes. The results showed that the compound's structural features contributed to its binding affinity and inhibitory potency, with specific interactions noted between the trifluoromethyl group and enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
